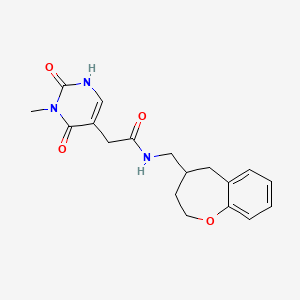![molecular formula C20H22N4O B5682787 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5682787.png)
2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have been shown to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of specific enzymes, as mentioned above. Additionally, it has been proposed that 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine may interact with certain receptors in the body, although further research is needed to confirm this.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine exhibits a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. Additionally, 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine in lab experiments is its potential as a therapeutic agent for a range of diseases, as mentioned above. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine. One area of focus could be the development of more potent and selective inhibitors of specific enzymes targeted by this compound. Additionally, further research is needed to elucidate the mechanism of action of 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine and to identify specific receptors that may be involved in its effects. Another area of interest could be the development of novel drug delivery systems to enhance the bioavailability and efficacy of this compound in vivo. Finally, studies could investigate the potential of 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine has been described in the literature. One method involves the reaction of 2-aminopyrazolo[1,5-a]pyrimidine with 1-bromohexane in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then treated with methyl iodide and sodium hydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine has been investigated for its potential applications in drug discovery and development. Studies have shown that this compound exhibits inhibitory effects on certain enzymes, including cyclin-dependent kinases and glycogen synthase kinase 3, which are involved in various cellular processes such as cell cycle regulation and glycogen metabolism. These findings suggest that 2-(1-azepanylcarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine may have potential as a therapeutic agent for a range of diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
azepan-1-yl-(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-13-17(16-9-5-4-6-10-16)21-19-14-18(22-24(15)19)20(25)23-11-7-2-3-8-12-23/h4-6,9-10,13-14H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVPEEGPKHYNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)N3CCCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azepanyl(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(2-ethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5682718.png)
![5-{3-[(diethylamino)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B5682722.png)


![3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5682750.png)
![1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5682767.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5682774.png)
![N'-((3S*,4R*)-1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5682779.png)
![N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5682793.png)
![1-[2-(trifluoromethyl)benzyl]azepan-2-one](/img/structure/B5682801.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-3-isoxazolecarboxamide](/img/structure/B5682809.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5682817.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5682822.png)